Desacetyl Diltiazem-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

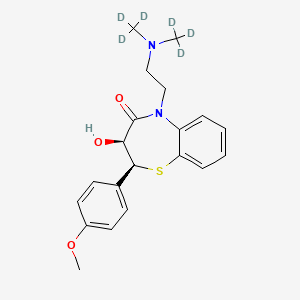

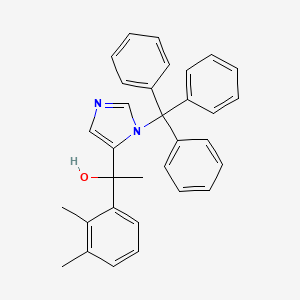

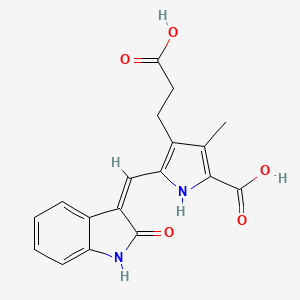

Desacetyl Diltiazem-d6 is a certified reference material . It is a metabolite of Diltiazem , a calcium channel antagonist . The empirical formula is C20H18D6N2O3S · HCl .

Synthesis Analysis

Desacetyl Diltiazem-d6 is a metabolite of Diltiazem . Diltiazem is metabolized into its major metabolites such as Desacetyl Diltiazem in plasma .Molecular Structure Analysis

The molecular formula of Desacetyl Diltiazem-d6 is C20H18D6N2O3S . The molecular weight is 414.98 .Chemical Reactions Analysis

Desacetyl Diltiazem-d6 is a metabolite of Diltiazem . Diltiazem is metabolized into its major metabolites such as Desacetyl Diltiazem in plasma .Physical And Chemical Properties Analysis

Desacetyl Diltiazem-d6 has a molecular weight of 414.98 .Aplicaciones Científicas De Investigación

1Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and n-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy 2Rapid, Selective and Rugged Method Development and Validation of Tenofovir and Rilpivirine in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry 3Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy

Mecanismo De Acción

Target of Action

Desacetyl Diltiazem-d6, also known as Deacetyldiltiazem-d6, primarily targets calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during depolarization . The compound also displays a higher affinity to the enzyme CYP2D6 compared to CYP3A4 , which are involved in the metabolism of diltiazem .

Mode of Action

Desacetyl Diltiazem-d6 works primarily by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily it interferes with the calcium ion-control gating mechanisms, and/or interferes with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The compound affects the metabolism of diltiazem, a parent drug. The isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of diltiazem, respectively . Desacetyl diltiazem-d6 displays a higher affinity to cyp2d6, suggesting that metabolism via cyp2d6 is the preferred pathway in vivo .

Pharmacokinetics

The systemic exposure of Desacetyl Diltiazem-d6 is significantly higher in poor CYP2D6 metabolizers than in extensive CYP2D6 metabolizers . This suggests that individual CYP2D6 metabolic capacity might be an aspect to consider when using diltiazem .

Action Environment

The action, efficacy, and stability of Desacetyl Diltiazem-d6 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s metabolic capacity, particularly the activity of the CYP2D6 enzyme . Furthermore, the compound’s stability can be influenced by storage conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-GGGMJEGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Diltiazem-d6 | |

CAS RN |

1246820-35-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)